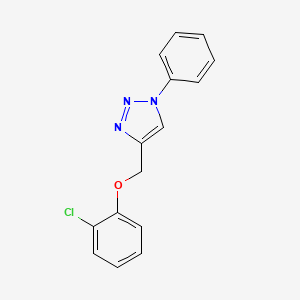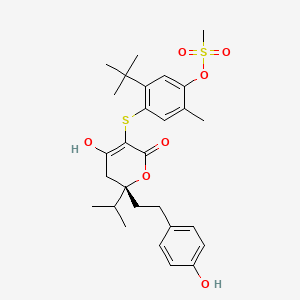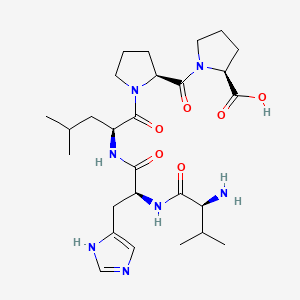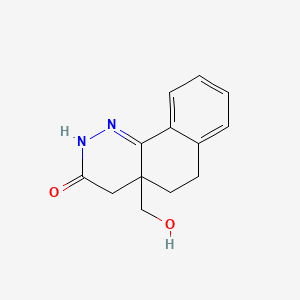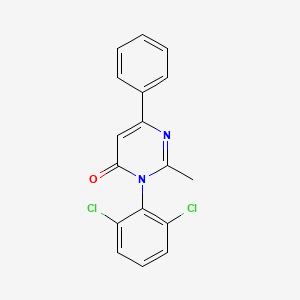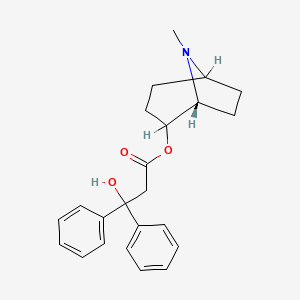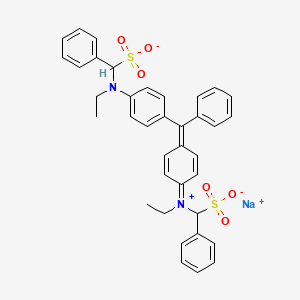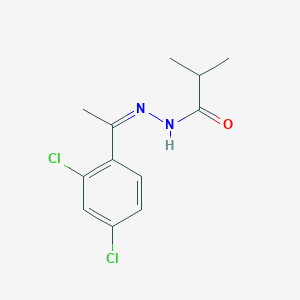
Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an isobutyric acid moiety and a hydrazide group attached to a benzylidene ring substituted with two chlorine atoms at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide typically involves the reaction of isobutyric acid with (2,4-dichloro-alpha-methylbenzylidene)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. This includes the use of industrial-grade reactants, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The chlorine atoms on the benzylidene ring may also play a role in its activity by influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isobutyric acid, alpha-chloro-2,4-dichloro phenyl ester
- 2-Methylpropanoic acid
- 2,4-Dichlorobenzylidene hydrazine
Uniqueness
Isobutyric acid, (2,4-dichloro-alpha-methylbenzylidene)hydrazide is unique due to the specific combination of its functional groups and the presence of chlorine atoms on the benzylidene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
128153-96-8 |
|---|---|
Molekularformel |
C12H14Cl2N2O |
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C12H14Cl2N2O/c1-7(2)12(17)16-15-8(3)10-5-4-9(13)6-11(10)14/h4-7H,1-3H3,(H,16,17)/b15-8- |
InChI-Schlüssel |
YZWLRGZBJBPGMJ-NVNXTCNLSA-N |
Isomerische SMILES |
CC(C)C(=O)N/N=C(/C)\C1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(C)C(=O)NN=C(C)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


